3,3-Dimethylpentanedioyl dichloride
Description
3,3-Dimethylpentanedioyl dichloride is an acyl dichloride derivative of pentanedioic acid (glutaric acid), with two methyl groups substituted at the third carbon position. Its structural formula is ClC(O)C(CH3)2CH2C(O)Cl, and it is primarily used in organic synthesis as a reactive intermediate for forming esters, amides, or anhydrides. The dichloride group enhances electrophilicity, making it highly reactive toward nucleophiles such as alcohols, amines, and water.
Properties
CAS No. |
53120-75-5 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3,3-dimethylpentanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,3-5(8)10)4-6(9)11/h3-4H2,1-2H3 |
InChI Key |
HQLZTWDVYZXPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)Cl)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpentanedioyl dichloride typically involves the chlorination of 3,3-dimethylpentanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethylpentanedioic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form polymers and other complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
3,3-Dimethylpentanedioic Acid: Formed through hydrolysis.
Scientific Research Applications
3,3-Dimethylpentanedioyl dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpentanedioyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures.
Molecular Targets and Pathways:
Nucleophilic Substitution: The primary pathway involves nucleophilic substitution reactions where nucleophiles replace the chlorine atoms.
Polymerization: In condensation reactions, it acts as a monomer to form polymers through the elimination of small molecules like HCl.
Comparison with Similar Compounds
Comparison with Structurally Similar Dichloride Compounds
Reactivity and Functional Groups
3,3-Dimethylpentanedioyl Dichloride
- Structure : Bifunctional acyl dichloride with a branched glutaroyl backbone.
- Reactivity : High reactivity toward nucleophiles due to electron-withdrawing carbonyl groups. Used in peptide coupling, polymer synthesis, and pharmaceutical intermediates.
1,2-Dichloroethane (Ethylene Dichloride, C2H4Cl2)
- Structure : Simple alkyl dichloride (Cl-CH2-CH2-Cl).
- Reactivity : Primarily a solvent or precursor in vinyl chloride production. Less electrophilic than acyl dichlorides; reacts via elimination or nucleophilic substitution in alkaline conditions .
- Applications : Industrial solvent, coolant, and intermediate in PVC manufacturing.
Isopropylphosphonic Dichloride (C3H7Cl2OP)
- Structure: Organophosphorus compound with dichloride and phosphoryl groups.
- Reactivity : Forms phosphonate esters or amides. Used in synthesizing pesticides, flame retardants, and nerve agents .
- Key Difference : Phosphorus center enables coordination chemistry, unlike the carbonyl-based reactivity of this compound.
Methylphosphonothioic Dichloride (CH3Cl2PS)
- Structure : Thiophosphoryl dichloride with a sulfur atom replacing oxygen.
- Reactivity: Intermediate in organophosphate synthesis. Sulfur enhances stability but reduces electrophilicity compared to acyl dichlorides .
Triphenylphosphine Dichloride (C18H15Cl2P)
Structural and Functional Comparison Table
| Compound | Formula | Functional Groups | Primary Reactivity | Applications |
|---|---|---|---|---|
| This compound | C7H10Cl2O2 | Acyl dichloride | Nucleophilic acyl substitution | Polymer/pharmaceutical synthesis |
| 1,2-Dichloroethane | C2H4Cl2 | Alkyl dichloride | Elimination/substitution | Solvent, PVC precursor |
| Isopropylphosphonic dichloride | C3H7Cl2OP | Phosphonyl dichloride | Phosphonate ester formation | Pesticides, flame retardants |
| Methylphosphonothioic dichloride | CH3Cl2PS | Thiophosphoryl dichloride | Organophosphate synthesis | Chemical warfare agents |
| Triphenylphosphine dichloride | C18H15Cl2P | Chlorophosphonium salt | Alcohol/ketone chlorination | Organic synthesis reagent |
Key Differentiators
- Electrophilicity : Acyl dichlorides (e.g., this compound) exhibit higher electrophilicity than alkyl or phosphorus-based dichlorides due to carbonyl electron withdrawal.
- Stability : Phosphorus-containing dichlorides (e.g., isopropylphosphonic dichloride) are more stable under hydrolytic conditions compared to moisture-sensitive acyl dichlorides.
- Synthetic Utility : this compound’s branched structure enables steric control in reactions, whereas linear dichlorides like 1,2-dichloroethane lack this versatility .
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